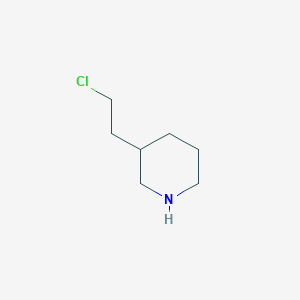

3-(2-Chloroethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry and Methodological Advancements

Piperidine derivatives are integral to numerous pharmaceuticals, natural products, and agrochemicals. researchgate.netajchem-a.comijnrd.org Their structural motif is found in a wide array of drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. bohrium.comresearchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a significant focus in modern organic chemistry. nih.govajchem-a.com

Recent advancements in synthetic methodologies have provided chemists with a variety of tools to construct and functionalize the piperidine ring. nih.govscribd.comresearchgate.net These methods range from classical hydrogenation of pyridines to more sophisticated techniques like intramolecular cyclizations and multicomponent reactions. nih.govajchem-a.com The ability to create highly substituted and stereochemically complex piperidine analogs has expanded the chemical space available for drug discovery and materials science. thieme-connect.comajchem-a.com

Strategic Importance of the 2-Chloroethyl Moiety as a Reactive Functional Group in Molecular Design

The 2-chloroethyl group (-CH2CH2Cl) is a highly valuable functional group in organic synthesis due to its inherent reactivity. ontosight.ai It serves as a versatile "handle" that allows for the introduction of various other functional groups through nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.

This reactivity is a key feature in the design of complex molecules. For instance, the 2-chloroethyl group can be used to link the piperidine scaffold to other molecular fragments, building more elaborate structures with desired properties. ontosight.ai The controlled introduction of this moiety allows for a modular approach to synthesis, where complex molecules can be assembled from simpler building blocks.

Historical Context and Evolution of Research on Chloroethylated Piperidines

The study of chloroethylated piperidines has evolved alongside the broader field of organic synthesis. Early research likely focused on the fundamental reactivity of these compounds. More recently, the focus has shifted towards their application in the synthesis of biologically active molecules. acs.orgnih.govresearchgate.net The development of microwave-assisted synthesis, for example, has provided highly efficient procedures for preparing N-heteroaryl-4-(2-chloroethyl)piperidines. acs.orgunivpancasila.ac.id Research has also explored the synthesis and reactions of various chloroethylated piperidine derivatives, highlighting their utility as intermediates in the preparation of compounds with potential therapeutic applications. researchgate.netresearchgate.net

Scope and Relevance of 3-(2-Chloroethyl)piperidine in Diversified Chemical Research

This compound, with its specific substitution pattern, offers unique possibilities for chemical exploration. The position of the chloroethyl group at the 3-position of the piperidine ring influences the molecule's conformation and reactivity, providing a distinct building block for synthetic chemists. Its applications can be envisioned in the creation of novel ligands for catalysis, probes for chemical biology, and as a precursor for new pharmaceutical agents. The combination of the established importance of the piperidine scaffold and the versatile reactivity of the 2-chloroethyl group ensures that this compound will continue to be a valuable tool in the diverse field of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJXEIOBCPHZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 2 Chloroethyl Piperidine

Nucleophilic Substitution Reactions Involving the 2-Chloroethyl Moiety

The 2-chloroethyl side chain of 3-(2-chloroethyl)piperidine is a primary alkyl halide, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the terminus of the ethyl side chain.

The carbon atom adjacent to the chlorine in this compound is an electrophilic center that readily undergoes bimolecular nucleophilic substitution (SN2) reactions. A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of a new carbon-nucleophile bond.

Amines: Primary and secondary amines are effective nucleophiles for the alkylation of this compound. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The product is a 3-(2-aminoethyl)piperidine derivative, where the nitrogen of the attacking amine is attached to the ethyl side chain.

Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and react efficiently with this compound to form the corresponding thioethers. These reactions are generally fast and high-yielding due to the high nucleophilicity of the thiolate anion.

Azides: The azide (B81097) ion (N₃⁻) is another potent nucleophile that reacts with this compound to yield 3-(2-azidoethyl)piperidine. The resulting azide can then be readily converted to an amine via reduction, providing an alternative route to 3-(2-aminoethyl)piperidine derivatives.

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | 3-(2-Diethylaminoethyl)piperidine |

| Thiol | Sodium thiophenoxide | 3-(2-Phenylthioethyl)piperidine |

| Azide | Sodium azide | 3-(2-Azidoethyl)piperidine |

The SN2 reactivity of this compound is a valuable tool for the synthesis of a wide array of substituted piperidines. The formation of aminoethyl side chains is of particular interest due to the prevalence of this motif in biologically active molecules. For instance, the reaction with various substituted anilines can lead to a series of N-aryl-N'-(piperidin-3-ylethyl)amines.

Beyond amines, this synthetic strategy can be extended to other nucleophiles to create diverse side chains:

Alkoxides: Reaction with sodium alkoxides yields the corresponding ethers.

Cyanide: The use of sodium or potassium cyanide as a nucleophile introduces a cyano group, which can be further elaborated through hydrolysis to a carboxylic acid or reduction to an amine.

Carboxylates: Carboxylate anions can displace the chloride to form ester linkages.

These reactions significantly expand the chemical space accessible from this compound, making it a versatile building block in medicinal chemistry and materials science.

The reaction of this compound with nucleophiles proceeds via a classic SN2 mechanism. This is characterized by a single transition state where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride). This backside attack results in an inversion of stereochemistry at the carbon atom undergoing substitution.

However, since the electrophilic carbon in this compound is not a stereocenter, the stereochemical implications of this inversion are not directly observed at this position. The stereochemistry of the piperidine (B6355638) ring at position 3, if the starting material is enantiomerically pure, will be retained throughout the SN2 reaction.

Factors influencing the rate of these SN2 reactions include:

The nature of the nucleophile: Stronger nucleophiles lead to faster reaction rates.

The solvent: Polar aprotic solvents, such as DMF or DMSO, are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

The temperature: Higher temperatures generally increase the reaction rate.

Intramolecular Cyclization and Rearrangement Processes

In addition to intermolecular reactions, this compound can undergo intramolecular reactions, leading to the formation of bicyclic systems. These transformations are often influenced by the conformational flexibility of the piperidine ring and the proximity of the reactive centers.

While the primary focus is on this compound, it is instructive to consider the behavior of related 3-chloropiperidines. The nitrogen atom of the piperidine ring can act as an internal nucleophile, displacing a chloride from the ring to form a strained bicyclic aziridinium (B1262131) ion intermediate. The formation of this intermediate is a key step in the solvolysis of 4-chloropiperidines, leading to a mixture of 3- and 4-hydroxypiperidines. A similar intramolecular cyclization can be envisaged for this compound, although the formation of a larger ring system would be involved.

The piperidine nitrogen in this compound can act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This intramolecular SN2 reaction results in the formation of a bicyclic quaternary ammonium (B1175870) salt, specifically a substituted indolizidinium chloride.

This cyclization is generally favored under conditions that promote nucleophilicity of the piperidine nitrogen, such as in the absence of strong external nucleophiles and potentially with the application of heat. The resulting indolizidine ring system is a common structural motif in various alkaloids and pharmacologically active compounds. The rate and feasibility of this ring closure are dependent on the conformational preferences of the piperidine ring, which must adopt a conformation that allows for the close approach of the nitrogen nucleophile and the electrophilic carbon center.

Potential for Ring Expansion or Contraction Reactions

The structure of this compound, featuring a nucleophilic nitrogen atom and an electrophilic chloroethyl side chain, creates the potential for intramolecular reactions that can lead to the formation of new ring systems. While classical ring expansion (e.g., to an azepane) or contraction (e.g., to a pyrrolidine) directly from the piperidine core is not a commonly reported pathway for this specific compound under typical conditions, related intramolecular cyclizations are well-documented.

The primary transformation in this category is the intramolecular N-alkylation, where the piperidine nitrogen attacks the carbon bearing the chlorine atom. This does not expand or contract the piperidine ring itself but rather results in the formation of a fused bicyclic system. Specifically, the cyclization of N-substituted 2-(2-chloroethyl)piperidines, an isomer of the title compound, is known to produce 1-azabicyclo[4.2.0]octane derivatives (also known as conidines). dergipark.org.trresearchgate.net This reaction proceeds via an intramolecular nucleophilic substitution, yielding a strained four-membered azetidine (B1206935) ring fused to the six-membered piperidine ring. For instance, treating 2-(2-chloroethyl)piperidine (B3045677) hydrochloride with a base like sodium hydroxide (B78521) initiates the cyclization to form 1-azabicyclo[4.2.0]octane. dergipark.org.trresearchgate.net This bicyclic product can then be used as a monomer in ring-opening polymerizations. researchgate.net

While direct ring contraction of the piperidine core in this compound is not prominent, photochemical methods have been developed for the ring contraction of other piperidine derivatives. For example, α-acylated piperidines can undergo a Norrish type II reaction, leading to a 1,4-diradical that fragments and re-closes to form a cyclopentane (B165970) derivative. nih.gov However, this pathway requires specific functionalization (an α-aroyl group) not present in the parent this compound and proceeds under photoirradiation. nih.gov

Ring expansion of related heterocyclic systems has also been studied. For example, certain pyrrolidinemethanol derivatives can undergo ring expansion to form 3-hydroxypiperidines. researchgate.net This transformation, however, involves a different starting material and rearrangement mechanism. The key reactive pathway for this compound remains the intramolecular cyclization to form a bicyclic aziridinium ion, which is a critical intermediate in its alkylation reactions rather than a stable, isolated ring-expanded product. researchgate.net

Alkylation Mechanisms and Kinetic Investigations

The alkylating capability of this compound is central to its reactivity, analogous to the well-studied class of nitrogen mustards. nih.gov The mechanism does not proceed via a simple direct SN2 substitution by an external nucleophile. Instead, it involves a rate-determining intramolecular cyclization step. researchgate.net

The piperidine nitrogen acts as an internal nucleophile, attacking the γ-carbon of the chloroethyl side chain to displace the chloride ion. This results in the formation of a highly strained and electrophilic bicyclic aziridinium ion (specifically, a 1-azoniabicyclo[3.2.1]octane cation). This intermediate is the key alkylating species. researchgate.net The formation of this aziridinium ion is significantly faster than the direct attack of most external nucleophiles on the primary alkyl chloride. Once formed, the strained three-membered ring of the aziridinium ion is readily opened by a wide range of nucleophiles. researchgate.netnih.gov

Aziridinium Ion Formation (Intramolecular Cyclization): The lone pair of the piperidine nitrogen attacks the carbon bonded to chlorine, forming the bicyclic aziridinium intermediate and expelling a chloride ion. researchgate.net

Nucleophilic Ring-Opening: An external nucleophile attacks one of the carbon atoms of the aziridinium ring, leading to the formation of the final alkylated product. researchgate.net

Kinetic studies on related 3-chloropiperidines have provided quantitative insights into this mechanism. By using NMR spectroscopy, researchers have been able to follow the reaction rates of both the formation and the subsequent nucleophilic attack on the aziridinium ions. researchgate.net These studies confirm that the structure of the piperidine ring and the nature of the substituent on the nitrogen atom can influence the kinetics of the reaction. For instance, the Thorpe-Ingold effect, where gem-dimethyl substitution on the piperidine ring can accelerate cyclization rates, has been observed to modulate the alkylating activity of these compounds. researchgate.net

The table below presents kinetic data from a study on the reaction of various bicyclic aziridinium ions (derived from substituted 3-chloropiperidines) with methanol, illustrating the reactivity of these intermediates. researchgate.net

| Aziridinium Ion Precursor | Nucleophile | Temperature (°C) | Rate Constant (k₂) [10⁻⁵ s⁻¹] |

| N-Benzyl-5,5-dimethyl-3-chloropiperidine | Methanol | 50 | 11.2 |

| N-Butyl-5,5-dimethyl-3-chloropiperidine | Methanol | 50 | 10.8 |

| N-Benzyl-3-chloropiperidine | Methanol | 50 | 2.10 |

| N-Butyl-3-chloropiperidine | Methanol | 50 | 1.80 |

This interactive table summarizes kinetic data for the reaction of aziridinium ions with methanol. The rate constants (k₂) indicate the speed of the nucleophilic ring-opening reaction. researchgate.net

These kinetic investigations are crucial for understanding the structure-activity relationships and for designing molecules with tailored alkylating potential. researchgate.netnih.gov The preference for guanine (B1146940) residues in DNA alkylation has also been noted for related bis-3-chloropiperidines, highlighting the biological relevance of this reaction mechanism. nih.gov

Oxidation and Reduction Pathways of the Piperidine Nitrogen and Haloalkane Moiety

The chemical structure of this compound contains two primary sites susceptible to oxidation and reduction reactions: the tertiary amine of the piperidine ring and the chloroethyl side chain (a haloalkane moiety). geeksforgeeks.org

Oxidation and Reduction of the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is a site for oxidation. Treatment with various oxidizing agents can lead to the formation of the corresponding N-oxide. nih.govgoogle.com This transformation is common for tertiary amines and can be achieved using reagents such as hydrogen peroxide or peroxy acids. scholarpublishing.org Biological systems can also metabolize piperidine and its derivatives through N-oxidation, yielding products like N-hydroxypiperidine. nih.gov In some contexts, N-oxides are intentionally prepared as they can act as prodrugs, which are converted back to the active parent amine in vivo. google.com

More aggressive oxidation can affect the carbon atoms alpha to the nitrogen. For instance, the use of strong oxidizing agents like ruthenium tetroxide on N-protected piperidines can lead to the formation of lactams (cyclic amides), where a carbonyl group is introduced at the C2 or C6 position of the piperidine ring. researchgate.net The atmospheric photo-oxidation of piperidine initiated by OH radicals has also been studied, showing that H-abstraction can occur from the N-H bond (in a secondary amine) or adjacent C-H bonds, leading to a variety of oxidation products. acs.org

Reduction of the tertiary piperidine nitrogen is not a typical transformation under standard chemical conditions, as the amine functionality is already in a low oxidation state.

Oxidation and Reduction of the Haloalkane Moiety

The chloroethyl group behaves as a typical haloalkane, also known as an alkyl halide. organicmystery.comlibretexts.org The primary reaction pathway for this moiety is reduction, where the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. This effectively converts the chloroethyl group into an ethyl group, transforming this compound into 3-ethylpiperidine. geeksforgeeks.org

Several methods are available for the reduction of haloalkanes: organicmystery.comstackexchange.comquora.com

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal Hydride Reagents: Use of complex metal hydrides like lithium aluminum hydride (LiAlH₄). organicmystery.comstackexchange.com

Dissolving Metal Reduction: Reaction with metals such as zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) or sodium (Na) in an alcohol solvent. stackexchange.com

The general scheme for the reduction is: R-Cl + 2[H] → R-H + HCl

Oxidation of the chloroalkane moiety is less common and generally requires harsh conditions. The carbon atom bearing the chlorine is already partially oxidized. Direct oxidation at this site is not a typical synthetic pathway. Instead, the reactivity is dominated by nucleophilic substitution and elimination reactions. geeksforgeeks.org

The table below summarizes the potential oxidation and reduction products of this compound.

| Moiety | Reaction | Reagent Example | Product Type |

| Piperidine Nitrogen | Oxidation | H₂O₂ | N-Oxide |

| Piperidine Ring (α-carbon) | Oxidation | RuO₄ (on N-protected analog) | Lactam |

| Haloalkane | Reduction | LiAlH₄ or H₂/Pd | Alkane (ethyl group) |

This interactive table outlines the primary oxidation and reduction pathways for the different functional parts of the this compound molecule.

Role of 3 2 Chloroethyl Piperidine As a Strategic Synthetic Building Block and Chemical Intermediate

Precursor in the Construction of Complex Heterocyclic Systems

The reactivity of the chloroethyl group in 3-(2-Chloroethyl)piperidine allows for its facile integration into a variety of heterocyclic frameworks through nucleophilic substitution and cyclization reactions. This has been effectively demonstrated in the synthesis of quinolones, pyrimidines, fused ring systems, and substituted naphthyloxy derivatives.

Integration into Quinolone, Pyrimidine (B1678525), and Related Heterocycle Syntheses

While direct literature explicitly detailing the use of this compound in the primary synthesis of quinolone and pyrimidine rings is not abundant, the introduction of piperidinyl-ethyl moieties is a common strategy in the functionalization of these core structures to enhance their biological activity. The chloroethyl group serves as a reactive handle for attaching the piperidine (B6355638) scaffold to pre-formed heterocyclic systems. For instance, in the development of novel antibacterial agents, piperazinyl-quinolones are of significant interest, and the synthesis often involves the reaction of a halogenated precursor with a piperazine (B1678402) or related amine.

Application in the Synthesis of Fused Ring Systems (e.g., Pyrido[1,2-a]pyrimidin-4-ones, Carbazole (B46965) Derivatives)

The utility of chloroethyl-substituted heterocycles as intermediates is well-documented in the synthesis of fused ring systems. A notable example is the synthesis of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate in the preparation of pharmacologically active compounds. The presence of the chloroethyl group in this pyrido[1,2-a]pyrimidin-4-one core allows for further molecular elaboration and the introduction of diverse functionalities. While the direct synthesis of carbazole derivatives from this compound is not extensively reported, the general strategy of intramolecular cyclization of suitably substituted biaryls is a common approach for carbazole ring formation.

Use in the Synthesis of Substituted Naphthyloxy Derivatives

A direct and efficient application of this compound is in the synthesis of substituted naphthyloxy derivatives. The reaction of 1-(2-chloroethyl)piperidine (B1294334) hydrochloride with α- and β-naphthol, facilitated by a base such as potassium carbonate, proceeds via a Williamson ether synthesis. This reaction involves the formation of a naphthoxide ion which then acts as a nucleophile, displacing the chloride from the chloroethyl side chain of the piperidine derivative to yield the corresponding naphthyloxy products.

Utility in the Formation of Piperazine Derivatives and Analogues through Ring Cleavage and Reconstruction

The transformation of piperidine derivatives into piperazine analogues represents an intriguing synthetic strategy, often involving ring-opening and subsequent recyclization. While specific examples detailing the ring cleavage of this compound to directly form a piperazine ring are not prevalent in the reviewed literature, the concept of utilizing N-substituted piperidines in rearrangement reactions to access different heterocyclic systems is a known synthetic tool.

Application in the Synthesis of Imidazolium (B1220033) Ionic Liquids for Catalytic Systems

Imidazolium-based ionic liquids are valued for their applications as green solvents and catalysts. The synthesis of these compounds typically involves the N-alkylation of an imidazole (B134444) derivative with a suitable alkyl halide. In this context, this compound can serve as the alkylating agent. The nitrogen atom of the imidazole ring can displace the chloride ion from the chloroethyl group of this compound, leading to the formation of a piperidin-3-ylethyl substituted imidazolium chloride. These functionalized ionic liquids can be employed in various catalytic systems, where the piperidine moiety can influence the solubility and catalytic activity.

Role in the Synthesis of N-Functionalized Piperidine Derivatives Linked to Diverse Moieties (e.g., 1,2,3-Triazole Ring)

The chloroethyl group of this compound is a versatile handle for the introduction of various functional groups onto the piperidine ring. A prominent example is its use in the synthesis of 1,2,3-triazole-linked piperidine derivatives via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The synthesis first involves the conversion of the chloroethyl group to an azidoethyl group by reaction with an azide (B81097) salt. The resulting 3-(2-azidoethyl)piperidine can then readily undergo a [3+2] cycloaddition reaction with a terminal alkyne to afford the corresponding 1,4-disubstituted 1,2,3-triazole. This methodology allows for the efficient and modular synthesis of a wide range of N-functionalized piperidine derivatives with potential applications in medicinal chemistry and materials science.

Intermediate in the Assembly of Molecular Scaffolds for Chemical Library Generation

The versatile reactivity of this compound positions it as a valuable intermediate in the assembly of molecular scaffolds, which form the core structures of chemical libraries. These libraries, comprising a large number of structurally related compounds, are instrumental in high-throughput screening campaigns for the discovery of new drug candidates and chemical probes. The dual functionality of this compound—a reactive chloroethyl side chain and a modifiable piperidine ring—allows for the divergent synthesis of a wide array of complex molecules.

The chloroethyl group serves as a key electrophilic handle for the introduction of various substituents through nucleophilic substitution reactions. This enables the attachment of a diverse set of building blocks, leading to the generation of libraries with significant structural variety around the piperidine core. For instance, reaction with a library of amines, thiols, or alcohols can rapidly generate a collection of compounds with differing physicochemical properties.

Furthermore, the piperidine nitrogen can be functionalized through various reactions, including acylation, alkylation, and reductive amination. This provides a secondary point of diversification, allowing for the systematic modification of the scaffold to explore the structure-activity relationships (SAR) of the resulting compounds. The combination of modifications at both the chloroethyl side chain and the piperidine ring nitrogen exponentially increases the number of accessible analogs from a single starting scaffold.

Strategic Application in Library Synthesis

The strategic importance of this compound as a building block is evident in its application in both parallel synthesis and diversity-oriented synthesis (DOS) strategies. In parallel synthesis, the straightforward reactivity of the chloroethyl group allows for its reaction with a spatially separated array of building blocks, leading to the efficient generation of a library of individual, purified compounds.

In diversity-oriented synthesis, the inherent reactivity of the this compound scaffold can be exploited to generate a collection of structurally diverse and complex molecules. For example, intramolecular cyclization reactions can be employed to construct fused or spirocyclic ring systems, significantly increasing the three-dimensionality and novelty of the resulting scaffolds. The ability to access a wide range of molecular shapes and functionalities from a common intermediate is a hallmark of a successful DOS campaign.

Illustrative Synthetic Pathways

The following table illustrates the versatility of this compound in generating diverse molecular scaffolds through reactions with various nucleophiles and subsequent modifications.

| Nucleophile (R-Nu) | Resulting Scaffold Core | Potential Further Diversification |

| Primary Amine (R-NH2) | 3-(2-(Alkylamino)ethyl)piperidine | N-alkylation, N-acylation of the piperidine and the secondary amine |

| Secondary Amine (R2NH) | 3-(2-(Dialkylamino)ethyl)piperidine | N-acylation of the piperidine |

| Thiol (R-SH) | 3-(2-(Alkylthio)ethyl)piperidine | Oxidation of the sulfide (B99878) to sulfoxide (B87167) or sulfone |

| Phenol (Ar-OH) | 3-(2-(Aryloxy)ethyl)piperidine | Modification of the aromatic ring |

These core scaffolds can then be subjected to further chemical transformations to build more complex molecular architectures. For example, the piperidine ring can serve as a template for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds.

The strategic use of this compound as a chemical intermediate significantly streamlines the process of generating large and diverse chemical libraries. Its predictable reactivity and the multiple points for diversification make it an invaluable tool for medicinal chemists and chemical biologists in the quest for novel bioactive molecules.

Future Directions and Emerging Research Avenues in 3 2 Chloroethyl Piperidine Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of piperidine (B6355638) derivatives with precise stereochemical control is a formidable challenge in organic chemistry. Future research is intensely focused on developing catalytic asymmetric methods to produce enantiomerically pure 3-substituted piperidines, including 3-(2-chloroethyl)piperidine. A generally useful and broadly applicable asymmetric route has remained elusive, often necessitating lengthy syntheses or inefficient resolution of racemic mixtures. nih.gov

Emerging strategies are moving away from classical methods toward novel, highly efficient catalytic systems. One promising approach is the rhodium-catalyzed asymmetric reductive Heck reaction. jocpr.com This method utilizes aryl, heteroaryl, or vinyl boronic acids and a dihydropyridine (B1217469) precursor to furnish 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. jocpr.com A subsequent reduction step provides access to the desired enantioenriched 3-substituted piperidine. nih.govjocpr.com This three-step sequence, involving partial pyridine (B92270) reduction, Rh-catalyzed asymmetric carbometalation, and a final reduction, offers a versatile pathway to a wide array of chiral piperidines. nih.govjocpr.com

Another powerful technique is the enantioselective copper-catalyzed cyclizative aminoboration. This method can form cis-2-aryl-3-substituted piperidines with high yields and enantioselectivity, establishing two consecutive chiral centers. A further strategy involves the catalytic enantioselective bromocyclization of olefinic amides, which yields enantioenriched 2-substituted 3-bromopiperidines. nih.gov These intermediates can then be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. nih.gov

| Synthetic Strategy | Key Catalyst/Reagent | Key Features | Potential for this compound |

|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium (Rh) catalyst with chiral ligand | High yield and excellent enantioselectivity; broad functional group tolerance. nih.govjocpr.com | Applicable by using a vinylboronic acid containing a protected chloroethyl group. |

| Cyclizative Aminoboration | Copper (Cu) catalyst with chiral ligand | Forms cis-disubstituted piperidines; creates two adjacent stereocenters. | Could be adapted to create precursors with the required substitution pattern. |

| Bromoaminocyclization-Rearrangement | Amino-thiocarbamate organocatalyst; Silver salt | Organocatalytic approach; provides access to 3-substituted piperidines from 2,3-disubstituted intermediates. nih.gov | A versatile route where the olefinic precursor can be designed to contain the chloroethyl side chain. |

Exploration of Novel Catalytic Transformations and Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes the development of sustainable processes. In the context of this compound synthesis, this translates to exploring novel catalytic systems that improve efficiency and minimize environmental impact, adhering to the principles of green chemistry. wikipedia.org

A significant advancement is the combination of biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. This two-stage process uses enzymes to selectively hydroxylate the piperidine ring, followed by a nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds. taylorfrancis.com This modular approach simplifies the construction of complex piperidines, reduces the number of synthetic steps from as many as 7–17 down to 2–5, and avoids the use of expensive and toxic precious metal catalysts like palladium. taylorfrancis.com

Ring-closing metathesis (RCM) catalyzed by ruthenium complexes offers another powerful and efficient route to the piperidine core. ijnrd.org This method is known for its high functional group tolerance, allowing for the synthesis of complex piperidine structures from readily available diene precursors.

From a green chemistry perspective, the choice of solvents and reagents is paramount. Research is focused on replacing hazardous substances with more benign alternatives. researchgate.netacs.org For instance, the use of water as a solvent in piperidine synthesis is being explored, which is advantageous due to its non-flammability, non-toxicity, and low cost. wikipedia.org Furthermore, developing synthetic routes that utilize starting materials derived from biomass, such as δ-valerolactone, represents a key direction in sustainable piperidine production. pharmacompass.com

Advanced Spectroscopic and Chromatographic Methods for Reaction Monitoring and Mechanistic Insights

Beyond simple compound identification, future research will leverage advanced analytical techniques to gain a deeper understanding of the reaction dynamics and mechanisms involved in the synthesis of this compound. Process Analytical Technology (PAT) tools are becoming crucial for real-time monitoring, modeling, and control of chemical reactions. nih.gov

Vibrational spectroscopy, including Raman and mid-infrared (MIR) spectroscopy, offers molecular-level information about reactants, intermediates, and products in real-time. nih.gov By using in-situ probes, these techniques can monitor reaction kinetics, identify transient intermediates, and provide insights into the catalytic cycle without disturbing the reaction mixture. This allows for precise optimization of reaction conditions to maximize yield and stereoselectivity.

Advanced chromatographic methods are also critical. While standard techniques are used for purification, modern methods like supercritical fluid chromatography (SFC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are essential for resolving complex mixtures of stereoisomers and for high-throughput reaction analysis. These techniques are indispensable for accurately determining the enantiomeric excess and diastereomeric ratio of stereoselective reactions, providing crucial feedback for the development of new synthetic methods. rsc.org

Design and Synthesis of Novel Scaffolds Incorporating the this compound Moiety for Non-Pharmacological Applications

While the piperidine scaffold is prevalent in pharmaceuticals, the unique reactivity of the this compound moiety opens avenues for its use in materials science and catalysis. researchgate.netlookchem.com The chloroethyl group serves as a versatile chemical handle for further functionalization or polymerization.

Materials Science: The this compound unit can act as a monomer or a functionalizing agent for creating advanced polymers. acs.org By analogy with piperazine-based systems, polymers incorporating this moiety could be designed for specific applications, such as antimicrobial materials for wound dressings or water purification systems. nih.gov The piperidine structure could be integrated into polymer backbones like sodium alginate/poly(vinyl alcohol) to create bioactive films with controlled release properties. lookchem.com The bifunctional nature of the molecule—a reactive chloroethyl group and a secondary amine—allows it to be grafted onto polymer surfaces or incorporated into polymer chains to impart specific properties like improved thermal stability, conductivity, or responsiveness to stimuli. lookchem.comacs.org

Catalysis: The piperidine ring is a core structure in many successful organocatalysts. researchgate.netresearchgate.net The this compound scaffold could be used to develop new catalysts for asymmetric synthesis. The piperidine nitrogen can act as the catalytic center (e.g., in enamine catalysis), while the chloroethyl group can be used to attach the catalyst to a solid support, facilitating its recovery and reuse—a key principle of green chemistry. mdpi.com Alternatively, the side chain could be modified to introduce additional functional groups that can cooperate with the piperidine nitrogen to create a more complex and selective catalytic environment. nih.govresearchgate.net

Corrosion Inhibition: Piperidine derivatives have been identified as effective corrosion inhibitors for metals like carbon steel in acidic environments. researchgate.net The nitrogen atom in the piperidine ring can adsorb onto the metal surface, forming a protective layer that prevents corrosion. pharmacompass.com The this compound scaffold is a promising candidate for developing new corrosion inhibitors, where the chloroethyl group could be further functionalized to enhance its solubility or its adhesion to the metal surface.

In-depth Computational Studies to Predict and Guide Novel Synthetic Strategies and Reactivity Pathways

Computational chemistry is an increasingly powerful tool for predicting and rationalizing chemical reactivity, offering a pathway to accelerate the discovery of new synthetic methods and functional molecules. In-depth computational studies, particularly those using Density Functional Theory (DFT), are poised to play a pivotal role in advancing the chemistry of this compound.

These studies can provide detailed insights into reaction mechanisms, for instance, by calculating the energy profiles of different synthetic pathways. By modeling the transition state structures for key steps in catalytic cycles, researchers can understand the origins of stereoselectivity in asymmetric syntheses. researchgate.net This knowledge is crucial for the rational design of more efficient and selective chiral catalysts and ligands.

Computational methods can also predict the reactivity of the this compound molecule itself. For example, quantum-chemical calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These parameters help in understanding the molecule's behavior as a nucleophile or electrophile and can predict its efficacy in applications such as corrosion inhibition by modeling its interaction with metal surfaces. nih.gov Structure-reactivity relationship studies, informed by computational analysis, can guide the design of new derivatives with optimized stability and reactivity for specific applications in materials science or catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.